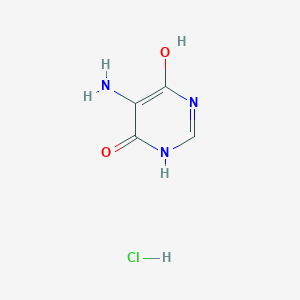

5-Aminopyrimidine-4,6-diol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-アミノピリミジン-4,6-ジオール塩酸塩は、分子式C4H6ClN3O2を持つ有機化合物です。これは、ピリジンに似た複素環式芳香族有機化合物であるピリミジンの誘導体です。ピリミジン誘導体は、その幅広い生物学的活性で知られており、医薬品化学において頻繁に使用されています。

2. 製法

合成経路と反応条件

5-アミノピリミジン-4,6-ジオール塩酸塩は、エトキシドナトリウムの存在下、モノ置換マロン酸ジエステルとグアニジンの改変された縮合反応によって合成することができます 。 最適化された手順は、ビルスマイヤー-ハック-アーノルド試薬の使用、続いて(ジメチルアミノ)メチレン保護基の即時脱保護を含みます .

工業生産方法

5-アミノピリミジン-4,6-ジオール塩酸塩の工業生産は、通常、同じ縮合反応を用いた大規模合成を伴い、高い収率と純度を確保するために反応条件を慎重に制御します。このプロセスには、最終生成物を固体形で得るための精製および結晶化のステップが含まれる場合もあります。

準備方法

Synthetic Routes and Reaction Conditions

5-Aminopyrimidine-4,6-diol hydrochloride can be synthesized through a modified condensation reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure involves using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form.

化学反応の分析

反応の種類

5-アミノピリミジン-4,6-ジオール塩酸塩は、次を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団に置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核試薬が含まれます。これらの反応は、通常、目的の生成物の形成を確保するために、制御された温度とpH条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元はアミン誘導体をもたらす可能性があります。置換反応は、さまざまな置換ピリミジン誘導体につながる可能性があります。

4. 科学研究への応用

5-アミノピリミジン-4,6-ジオール塩酸塩は、次を含むいくつかの科学研究への応用があります。

化学: これは、より複雑な有機分子の合成のための構成ブロックとして使用されます。

生物学: これは、抗菌および抗ウイルス特性を含む、その潜在的な生物学的活性について研究されています.

医学: これは、特に一酸化窒素産生の阻害剤としての薬物開発におけるその潜在的な用途について調査されています.

産業: これは、さまざまな医薬品および農薬の合成に使用されます。

科学的研究の応用

5-Aminopyrimidine-4,6-diol hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

作用機序

5-アミノピリミジン-4,6-ジオール塩酸塩の正確な作用機序は、完全に理解されていません。これは、特定の分子標的および経路と相互作用することによってその効果を発揮すると考えられています。 たとえば、これは免疫活性化細胞における一酸化窒素産生を阻害することが示されています 。この阻害には、一酸化窒素合成に関与する酵素の抑制が含まれる可能性があります。

6. 類似化合物の比較

類似化合物

2-アミノ-4,6-ジヒドロキシピリミジン: この化合物は構造的に似ていますが、5-アミノ基がありません。

5-フルオロ-2-アミノ-4,6-ジクロロピリミジン: この化合物は、5位にフッ素原子、4位と6位に塩素原子を持っています.

独自性

5-アミノピリミジン-4,6-ジオール塩酸塩は、その独特の置換パターンによりユニークであり、これは明確な化学的および生物学的特性を与えます。 一酸化窒素産生を阻害するその能力は、他のピリミジン誘導体とは異なります .

類似化合物との比較

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: This compound is similar in structure but lacks the 5-amino group.

5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5 position and chlorine atoms at the 4 and 6 positions.

Uniqueness

5-Aminopyrimidine-4,6-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other pyrimidine derivatives .

特性

分子式 |

C4H6ClN3O2 |

|---|---|

分子量 |

163.56 g/mol |

IUPAC名 |

5-amino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-3(8)6-1-7-4(2)9;/h1H,5H2,(H2,6,7,8,9);1H |

InChIキー |

ISWGTXOPUNGLLY-UHFFFAOYSA-N |

正規SMILES |

C1=NC(=C(C(=O)N1)N)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12509471.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509480.png)

![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)

![2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride](/img/structure/B12509496.png)

![N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide](/img/structure/B12509504.png)

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)